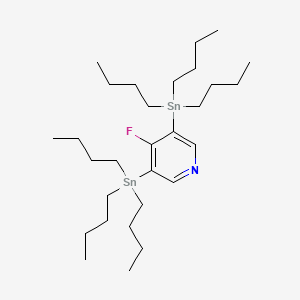

4-Fluoro-3,5-bis(tributylstannyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

Pyridine and its derivatives are cornerstones of modern organic synthesis, valued for their versatile reactivity and the biological significance of the resulting molecules. researchgate.netnih.gov The nitrogen atom within the pyridine ring influences its electronic distribution, rendering it susceptible to both electrophilic and nucleophilic substitution, albeit at different positions. nih.gov This inherent reactivity allows for the introduction of a wide range of functional groups, enabling the construction of complex molecular architectures.

The pyridine motif is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.comresearchgate.netnih.gov Its ability to engage in hydrogen bonding and its inherent polarity can enhance the solubility and bioavailability of drug candidates. researchgate.net Furthermore, the rigid framework of the pyridine ring provides a well-defined scaffold for the spatial arrangement of pharmacophoric elements, crucial for optimizing drug-receptor interactions. Beyond pharmaceuticals, pyridine-based structures are integral to the development of agrochemicals, such as herbicides and insecticides, and advanced materials. researchgate.netnih.gov

Role of Organostannanes as Synthetic Intermediates

Organostannanes, or organotin compounds, are a class of organometallic reagents characterized by a tin-carbon bond. sigmaaldrich.comwikipedia.org They have established themselves as indispensable tools in organic synthesis, primarily for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. sigmaaldrich.comossila.com This reaction allows for the formation of new carbon-carbon bonds under mild conditions and with high functional group tolerance, making it a powerful method for the synthesis of complex molecules. sigmaaldrich.com

The utility of organostannanes extends beyond the Stille reaction. They can be used in transmetalation reactions with other metals, such as tantalum, to generate novel organometallic reagents with unique reactivity profiles. wikipedia.org Additionally, organotin hydrides are effective reagents for hydrostannylation reactions, which involve the addition of a tin-hydrogen bond across a multiple bond. wikipedia.org The versatility of organostannanes makes them valuable intermediates in the synthesis of natural products, pharmaceuticals, and polymers. sigmaaldrich.com

Overview of Fluorinated Pyridine Derivatives and Their Unique Reactivity Profiles

The introduction of fluorine into a pyridine ring significantly alters its chemical and physical properties. Fluorine's high electronegativity and small size lead to profound changes in the electronic landscape of the pyridine nucleus. nih.gov This often results in increased thermal and oxidative stability, as well as altered reactivity towards both nucleophilic and electrophilic reagents. nih.gov

Fluorinated pyridines are particularly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group, often a fluoride (B91410) ion. nih.govacs.org The rate of these reactions is generally faster for fluoropyridines compared to their chloro- or bromo-analogues. acs.org The position of the fluorine atom on the pyridine ring dictates the regioselectivity of these reactions, with positions 2 and 4 being the most activated towards nucleophilic attack. nih.gov The unique reactivity of fluorinated pyridines makes them valuable building blocks for the synthesis of agrochemicals, pharmaceuticals, and advanced materials where the presence of fluorine can impart desirable properties. nih.govresearchgate.net

Historical Development of Bis(organostannyl)pyridines in Cross-Coupling Methodologies

The development of bis(organostannyl)pyridines as synthetic intermediates is intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions. The ability to install two organostannyl groups onto a pyridine ring provides a platform for sequential or double cross-coupling reactions, enabling the efficient construction of highly substituted pyridine derivatives. These di-functionalized intermediates serve as versatile building blocks, allowing for the introduction of two different substituents in a controlled manner.

The utility of such compounds lies in their capacity to participate in iterative cross-coupling strategies. For instance, one stannyl (B1234572) group can react selectively under a specific set of conditions, leaving the second stannyl group intact for a subsequent coupling reaction with a different partner. This stepwise approach is a powerful tool for the synthesis of complex, unsymmetrically substituted pyridines, which are often challenging to prepare by other means. The development of robust and selective methods for the synthesis of bis(organostannyl)pyridines has therefore been a significant focus in synthetic organic chemistry.

Research Gaps and Opportunities in the Chemistry of 4-Fluoro-3,5-bis(tributylstannyl)pyridine

While the individual fields of pyridine chemistry, organostannane chemistry, and fluorinated aromatics are well-established, the specific compound this compound represents a confluence of these areas with underexplored potential. A significant research gap exists in the detailed investigation of its reactivity and synthetic applications.

Key opportunities for future research include:

Selective Cross-Coupling Reactions: A thorough investigation into the selective mono- and di-substitution of the tributylstannyl groups is needed. Understanding the factors that control the chemoselectivity of these reactions would unlock the full potential of this reagent as a versatile building block.

Exploration of the Fluorine's Influence: The impact of the C4-fluoro substituent on the reactivity of the adjacent C3 and C5 stannyl groups warrants detailed study. Does it electronically activate or deactivate these positions towards cross-coupling, and can this effect be harnessed for selective transformations?

Synthesis of Novel Materials and Bioactive Molecules: this compound could serve as a key precursor to novel fluorinated and highly substituted pyridine-containing materials with unique electronic or photophysical properties. Furthermore, its use in the synthesis of potential pharmaceutical or agrochemical candidates remains largely unexplored.

Development of More Sustainable Synthetic Methods: Investigating greener and more atom-economical methods for the synthesis and subsequent reactions of this compound would be a valuable contribution to sustainable chemistry.

Addressing these research gaps will undoubtedly lead to a deeper understanding of the chemistry of this unique molecule and expand its utility as a powerful tool in organic synthesis.

Propriétés

IUPAC Name |

tributyl-(4-fluoro-5-tributylstannylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN.6C4H9.2Sn/c6-5-1-3-7-4-2-5;6*1-3-4-2;;/h3-4H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULNDTVEVKSTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1F)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56FNSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656786 | |

| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-75-5 | |

| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3,5 Bis Tributylstannyl Pyridine

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 4-Fluoro-3,5-bis(tributylstannyl)pyridine is critically dependent on the availability and appropriate functionalization of a suitable fluorinated pyridine (B92270) precursor. The most common and logical precursor is a dihalogenated 4-fluoropyridine (B1266222), which allows for subsequent conversion of the halo groups to the desired tributylstannyl moieties.

Synthesis of Fluorinated Pyridine Precursors

The journey to the target compound typically begins with the synthesis of a 4-fluoropyridine derivative. A common starting material for this is 4-aminopyridine (B3432731). One established method for introducing a fluorine atom at the 4-position is through a modified Balz-Schiemann reaction. This involves the diazotization of 4-aminopyridine in the presence of a fluoride (B91410) source. For instance, 4-aminopyridine can be diazotized with sodium nitrite (B80452) in anhydrous hydrogen fluoride to yield 4-fluoropyridine. However, handling anhydrous HF requires specialized equipment and stringent safety precautions.

A more accessible approach involves the bromination of a suitable pyridine derivative followed by fluorination. For example, a patent describes the synthesis of 5-bromo-2-fluoro-4-picoline starting from 2-amino-4-picoline. guidechem.com This involves bromination followed by a diazotization-fluorination sequence. While not the direct precursor, this illustrates a common strategy for introducing both fluorine and halogen atoms onto a pyridine ring, which can be adapted for the synthesis of 3,5-dihalo-4-fluoropyridines.

A key and commercially available precursor for the synthesis of this compound is 3,5-dibromo-4-fluoropyridine (B1378402) . The synthesis of this crucial intermediate can be achieved from 4-aminopyridine. The process involves the bromination of 4-aminopyridine to yield 3,5-dibromo-4-aminopyridine. This is followed by a diazotization reaction to replace the amino group with a bromine atom, forming 3,4,5-tribromopyridine. Finally, a halogen exchange reaction, for instance using a fluoride salt, can selectively replace the bromine at the 4-position with fluorine to give 3,5-dibromo-4-fluoropyridine. libretexts.org

| Precursor | Starting Material | Key Reactions |

| 4-Fluoropyridine | 4-Aminopyridine | Diazotization, Fluorination (Balz-Schiemann) |

| 3,5-Dibromo-4-fluoropyridine | 4-Aminopyridine | Bromination, Diazotization, Halogen Exchange |

Introduction of Leaving Groups for Subsequent Stannylation

For the synthesis of this compound, the most effective leaving groups are halogens, specifically bromine or iodine, at the 3- and 5-positions of the 4-fluoropyridine core. As established in the precursor synthesis section, 3,5-dibromo-4-fluoropyridine is the ideal substrate. The bromine atoms serve as excellent handles for both direct stannylation methods and stepwise functionalization routes. The carbon-bromine bonds are susceptible to both metal-halogen exchange and palladium-catalyzed cross-coupling reactions, which are the primary methods for introducing the tributylstannyl groups.

Direct Stannylation Approaches to this compound

Direct stannylation methods aim to introduce both tributylstannyl groups in a single synthetic operation from the dihalogenated precursor. These approaches are often more efficient in terms of step economy.

Regioselective Metallation and Quenching with Electrophilic Tin Reagents

One of the most powerful methods for the formation of carbon-tin bonds is the reaction of an organolithium or Grignard reagent with an electrophilic tin species, such as tributyltin chloride. In the context of synthesizing this compound, this would involve a double lithium-halogen exchange on 3,5-dibromo-4-fluoropyridine followed by quenching with two equivalents of tributyltin chloride.

The reaction would proceed by treating 3,5-dibromo-4-fluoropyridine with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This would result in the formation of a 3,5-dilithiated-4-fluoropyridine intermediate. Subsequent addition of tributyltin chloride to this intermediate would yield the desired this compound. The rate of lithium-halogen exchange is generally very fast, even at low temperatures. harvard.edu It is crucial to use at least two equivalents of the organolithium reagent to effect the double exchange.

A related strategy involves the use of a magnesium-halogen exchange. This can sometimes offer better functional group tolerance and different reactivity profiles. For instance, a combination of isopropylmagnesium chloride and n-butyllithium has been shown to be effective for bromine-metal exchange on bromoheterocycles. lookchem.com

| Reagent | Conditions | Product |

| n-Butyllithium (2 equiv.) then Tributyltin chloride (2 equiv.) | THF, -78 °C | This compound |

Transition Metal-Catalyzed Hydrostannylation and Related Methods

While less common for this specific transformation, transition metal-catalyzed reactions represent another avenue for direct stannylation. The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide, is a cornerstone of organometallic chemistry. libretexts.orgorganic-chemistry.org In a direct approach, 3,5-dibromo-4-fluoropyridine could be reacted with a distannane reagent, such as hexabutylditin, in the presence of a palladium catalyst.

The catalytic cycle of the Stille reaction typically involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organostannane and reductive elimination to give the product and regenerate the catalyst. psu.edu For a double stannylation, the reaction conditions would need to be optimized to ensure both bromine atoms react.

Stepwise Functionalization via Mono-Stannylated Intermediates

A stepwise approach offers greater control and can be advantageous if the direct double stannylation proves to be low-yielding or difficult to control. This strategy involves the sequential replacement of the bromine atoms.

This would begin with the selective mono-stannylation of 3,5-dibromo-4-fluoropyridine. By carefully controlling the stoichiometry of the reagents, it is possible to favor the formation of a mono-stannylated intermediate, for example, 3-bromo-4-fluoro-5-(tributylstannyl)pyridine . This can be achieved either through a mono-lithium-halogen exchange followed by quenching with one equivalent of tributyltin chloride, or through a palladium-catalyzed Stille coupling with one equivalent of a tin reagent.

The resulting mono-stannylated, mono-brominated pyridine can then be isolated and subjected to a second stannylation reaction under similar conditions to install the second tributylstannyl group, yielding the final product. A similar stepwise functionalization strategy using consecutive Stille couplings has been successfully employed for the synthesis of asymmetrically substituted 5,5'-dibromo-2,2'-bipyridines, demonstrating the feasibility of this approach. psu.edu

This stepwise method allows for the potential synthesis of heterodisubstituted pyridine derivatives if a different organometallic reagent is used in the second step.

| Step | Reaction | Intermediate/Product |

| 1 | Mono-stannylation of 3,5-dibromo-4-fluoropyridine | 3-Bromo-4-fluoro-5-(tributylstannyl)pyridine |

| 2 | Second stannylation | This compound |

Synthesis of 4-Fluoro-3-(tributylstannyl)pyridine

The journey to the di-stannylated product begins with the synthesis of the mono-stannylated precursor, 4-Fluoro-3-(tributylstannyl)pyridine. A common strategy for this transformation involves a halogen-lithium exchange reaction followed by quenching with an electrophilic tin reagent.

A plausible and frequently employed route starts from a halogenated 4-fluoropyridine, such as 3-bromo-4-fluoropyridine (B38431). The synthesis of this starting material can be achieved through methods like the Sandmeyer-type reaction from the corresponding aminopyridine. Once the 3-bromo-4-fluoropyridine is obtained, it is subjected to a lithium-halogen exchange at low temperatures, typically using an organolithium reagent like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. This generates a highly reactive lithiated intermediate. The subsequent addition of tributyltin chloride (Bu3SnCl) to this intermediate results in the formation of 4-Fluoro-3-(tributylstannyl)pyridine. The reaction must be carefully monitored to prevent side reactions, such as the formation of homo-coupled products.

Table 1: Key Reagents and Conditions for the Synthesis of 4-Fluoro-3-(tributylstannyl)pyridine

| Step | Starting Material | Reagents | Solvent | Temperature | Product |

| 1 | 3-Bromo-4-fluoropyridine | n-Butyllithium | Tetrahydrofuran (THF) | -78 °C | 4-Fluoro-3-lithiopyridine |

| 2 | 4-Fluoro-3-lithiopyridine | Tributyltin chloride | Tetrahydrofuran (THF) | -78 °C to room temp. | 4-Fluoro-3-(tributylstannyl)pyridine |

Subsequent Functionalization to Introduce the Second Stannyl (B1234572) Group

With 4-Fluoro-3-(tributylstannyl)pyridine in hand, the next critical step is the introduction of the second tributylstannyl group at the 5-position of the pyridine ring. This is typically achieved through another halogenation step followed by a second stannylation reaction.

The mono-stannylated pyridine is first halogenated, for instance, by bromination, to introduce a bromine atom at the 5-position, yielding 3-bromo-4-fluoro-5-(tributylstannyl)pyridine. This step requires careful control of the reaction conditions to ensure selective halogenation without cleaving the existing carbon-tin bond. Following the successful halogenation, a second lithium-halogen exchange is performed, again using an organolithium reagent at low temperatures. The resulting lithiated species is then quenched with tributyltin chloride to afford the final product, this compound. google.com

An alternative approach could involve starting with a di-halogenated precursor, such as 3,5-dibromo-4-fluoropyridine. In a one-pot reaction, a carefully controlled amount of organolithium reagent could be used to sequentially perform the lithium-halogen exchange at both positions, followed by the addition of tributyltin chloride. However, controlling the stoichiometry and preventing a mixture of products can be challenging in such a one-pot synthesis. rsc.org

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the use of additives, and precise control over temperature and pressure.

Solvent Effects and Additive Optimization

The choice of solvent plays a pivotal role in the stannylation reaction. Aprotic and anhydrous solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for the lithium-halogen exchange step due to their ability to solvate the organolithium reagent and the lithiated intermediate without reacting with them. The polarity of the solvent can also influence the reaction rate and selectivity.

Temperature and Pressure Control in Stannylation Reactions

Temperature control is critical throughout the synthesis. The initial lithium-halogen exchange reactions are highly exothermic and are typically carried out at very low temperatures, such as -78 °C (the sublimation point of dry ice), to prevent side reactions and decomposition of the thermally sensitive lithiated intermediates. After the formation of the lithiated species, the reaction mixture is often allowed to slowly warm to room temperature upon addition of the tributyltin chloride to ensure the completion of the stannylation.

While most stannylation reactions are conducted at atmospheric pressure, in some cases, performing the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the quenching of the highly reactive organolithium intermediates by atmospheric oxygen and moisture.

Green Chemistry Considerations in the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of organotin compounds, including this compound, presents several challenges from a green chemistry perspective, primarily due to the toxicity of organotin reagents and the use of hazardous solvents.

Efforts to develop greener synthetic routes focus on several key areas. One approach is the use of less hazardous solvents. While traditional stannylation reactions often rely on volatile organic solvents like THF, research is ongoing to explore the use of more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable environmental profile. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 4 Fluoro 3,5 Bis Tributylstannyl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The primary utility of organostannane compounds like 4-Fluoro-3,5-bis(tributylstannyl)pyridine in organic synthesis is as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The two tributylstannyl groups on the pyridine (B92270) ring are designed to be transferred to an electrophilic partner, enabling the formation of new carbon-carbon bonds at the 3- and 5-positions of the pyridine core.

Palladium-Catalyzed Stille Coupling Reactions

The Stille reaction is a cornerstone of C-C bond formation, coupling an organotin compound with various sp2-hybridized organic halides or pseudohalides under palladium catalysis. wikipedia.orguwindsor.ca The general catalytic cycle involves oxidative addition of the electrophile to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

It is anticipated that this compound would readily participate in Stille coupling reactions with a range of aryl and heteroaryl halides (I, Br, Cl) and triflates (OTf). The reaction would serve as a powerful method for synthesizing 3,5-diaryl-4-fluoropyridines or 3,5-di(heteroaryl)-4-fluoropyridines. Such structures are of interest in medicinal chemistry and materials science. For instance, the synthesis of diarylpyridine derivatives as potential tubulin polymerization inhibitors has been accomplished using Suzuki coupling of the corresponding dibromopyridine, highlighting the value of this structural motif. nih.gov

A typical reaction would involve the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand), the stannane, and the aryl/heteroaryl electrophile in an appropriate solvent like toluene, dioxane, or DMF, often with heating. The general reactivity trend for the electrophile is I > Br ≈ OTf > Cl. nih.gov

Table 1: Hypothetical Stille Coupling of this compound with Aryl Halides This table is illustrative and based on general Stille reaction principles, as specific data for the title compound is not available.

| Entry | Aryl Halide (Ar-X) | Catalyst System | Product | Expected Outcome |

|---|---|---|---|---|

| 1 | Iodobenzene | Pd(PPh₃)₄ | 3,5-Diphenyl-4-fluoropyridine | High yield |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ / Ligand | 3,5-Di(p-tolyl)-4-fluoropyridine | Good to high yield |

| 3 | 2-Chloropyridine | Pd(OAc)₂ / XPhos | 3,5-Di(pyridin-2-yl)-4-fluoropyridine | Moderate to good yield with specialized catalyst |

| 4 | Phenyl triflate | Pd₂(dba)₃ / P(t-Bu)₃ | 3,5-Diphenyl-4-fluoropyridine | Good yield |

The Stille reaction is also highly effective for coupling with alkynyl and alkenyl electrophiles. Therefore, this compound would be expected to react with terminal alkyne derivatives (via conversion to an alkynyl halide) or vinyl halides/triflates. This would provide access to 3,5-dialkynyl- or 3,5-dialkenyl-4-fluoropyridines, which are versatile intermediates for further synthetic transformations or core structures for conjugated materials.

A key challenge and opportunity when using di-functionalized reagents like this compound is achieving selective mono-coupling. By carefully controlling the reaction conditions—such as the stoichiometry of the electrophile (using ~1 equivalent), temperature, and reaction time—it should be possible to favor the formation of 3-aryl-4-fluoro-5-(tributylstannyl)pyridine. This mono-coupled intermediate would be highly valuable for subsequent, different cross-coupling reactions, allowing for the synthesis of unsymmetrically substituted 3,5-diaryl-4-fluoropyridines. Studies on analogous systems, like 2,5-bis(trimethylstannyl)tellurophene, have demonstrated that selective mono-functionalization is feasible, typically followed by a second coupling with a different electrophile. researchgate.net

Nickel-Catalyzed Cross-Coupling Methodologies

While palladium is dominant for Stille reactions, nickel catalysis offers a potent, and often more cost-effective, alternative for cross-coupling. Nickel catalysts are particularly effective for coupling with less reactive electrophiles like aryl chlorides. Although no specific examples exist for this compound, it is plausible that it could be used in nickel-catalyzed Stille-type couplings. These reactions often require specific ligands to facilitate the catalytic cycle and can proceed under different conditions than their palladium counterparts.

Other Transition Metal-Mediated Transformations

Beyond palladium and nickel, other transition metals could potentially mediate transformations of this stannane. For example, copper salts are sometimes used as co-catalysts or promoters in Stille couplings, which can accelerate the transmetalation step and improve yields. organic-chemistry.org However, without experimental data, the application of other metals like copper, iron, or cobalt in direct cross-coupling with this specific substrate remains speculative.

Mechanistic Pathways of Stannylpyridine Reactivity

Oxidative Addition Step: Ligand Effects and Substrate Reactivity

The catalytic cycle is initiated by the oxidative addition of an organic electrophile, typically an aryl or vinyl halide, to a low-valent palladium(0) complex. openochem.orgnumberanalytics.comlibretexts.org This step involves the cleavage of the carbon-halogen bond of the electrophile and the formation of a new palladium(II) intermediate. youtube.com The rate and efficiency of this process are significantly influenced by the nature of the ligands coordinated to the palladium center. Electron-rich and sterically bulky phosphine ligands are often employed to facilitate the formation of the active catalytic species and promote the oxidative addition step.

The reactivity of the substrate also plays a crucial role. Electrophiles with weaker carbon-halogen bonds, such as iodides and bromides, generally react faster than chlorides. nobelprize.org Furthermore, the electronic properties of the electrophile are important, with electron-poor systems often exhibiting enhanced reactivity towards oxidative addition.

Transmetalation Kinetics and Thermodynamics

Following oxidative addition, the transmetalation step occurs, which involves the transfer of an organic group from the tin atom of the stannylpyridine to the palladium(II) center. openochem.orglibretexts.org This process results in the formation of a diorganopalladium(II) complex and a trialkyltin halide byproduct. The kinetics of transmetalation are complex and can be influenced by various factors, including the solvent, the nature of the ligands on both the palladium and tin atoms, and the presence of additives. wikipedia.org

| Factor | Influence on Transmetalation |

| Ligands on Palladium | The nature of the phosphine ligands can affect the rate. |

| Solvent | Polar solvents can accelerate the reaction. wikipedia.org |

| Additives | LiCl or Cu(I) salts can enhance the rate. libretexts.org |

| Organostannane Reactivity | The reactivity order is generally alkynyl > alkenyl > aryl > allyl = benzyl (B1604629) > alkyl. libretexts.org |

Reductive Elimination Pathways

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the diorganopalladium(II) intermediate couple to form the desired carbon-carbon bond, and the palladium(0) catalyst is regenerated. openochem.orglibretexts.orgnobelprize.org This step is typically irreversible and leads to the formation of the final cross-coupled product. For reductive elimination to occur, the two organic fragments must be in a cis orientation on the palladium center. youtube.com

The electronic and steric properties of the ligands and the organic groups attached to the palladium influence the rate of reductive elimination. Bulky ligands can promote this step by inducing steric strain in the intermediate, which is relieved upon formation of the product. wikipedia.org In some cases, particularly with electron-rich palladium centers, reductive elimination can be the rate-limiting step of the Stille reaction. uwindsor.ca

Role of the Pyridine Nitrogen in Catalytic Cycles

The nitrogen atom of the pyridine ring in this compound can exert a significant influence on the catalytic cycle. nih.govmdpi.com The Lewis basicity of the nitrogen allows it to coordinate to the palladium center, potentially affecting the catalyst's activity and selectivity. rsc.orgacs.org This coordination can either be beneficial, by stabilizing reactive intermediates, or detrimental, by leading to catalyst inhibition or deactivation. rsc.org

The electron-withdrawing effect of the fluorine atom at the 4-position modulates the basicity of the pyridine nitrogen. This electronic tuning can influence the strength of the nitrogen-palladium interaction and, consequently, the rates of the individual steps in the catalytic cycle. In some palladium-catalyzed reactions, the pyridine nitrogen has been shown to act as an internal ligand, directing the course of the reaction. mdpi.comrsc.org Theoretical studies have provided insights into the role of the pyridine moiety in transition metal-catalyzed reactions, highlighting its potential to coordinate with the metal center and influence the reaction pathway. mdpi.com

Regioselectivity and Chemoselectivity in Reactions of this compound

A key consideration in the synthetic application of this compound is the control of regioselectivity and chemoselectivity. With two identical tributylstannyl groups, achieving selective mono-functionalization is a primary objective.

Directed Ortho-Metallation Effects

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to guide the metalation of an adjacent C-H bond. wikipedia.orgbaranlab.org In the context of this compound, while not a classical DoM reaction involving C-H activation, the fluorine atom and the pyridine nitrogen can exert directing effects that influence the regioselectivity of its reactions.

The fluorine atom, being highly electronegative, can increase the acidity of the adjacent C-H protons, although in this case, the positions are occupied by stannyl (B1234572) groups. acs.org However, the electronic influence of the fluorine atom can still impact the reactivity of the neighboring C-Sn bonds. In palladium-catalyzed cross-coupling reactions, the coordination of the palladium catalyst to the pyridine nitrogen could potentially favor the reaction at one of the two stannyl positions over the other. mdpi.comrsc.org While the two stannyl groups are chemically equivalent, subtle differences in the transition state energies, influenced by steric or electronic factors arising from the directing effects of the fluorine and nitrogen atoms, could lead to a degree of regioselectivity. uwindsor.ca The selective functionalization of one stannyl group over the other remains a synthetic challenge that may require careful optimization of reaction conditions, including the choice of catalyst, ligands, and solvent.

Influence of the Fluorine Substituent on Site Selectivity

In related symmetrically substituted dihalopyridines, the electronic influence of substituents is a key determinant of site selectivity in cross-coupling reactions. The fluorine atom at the 4-position of the pyridine ring is a strong electron-withdrawing group. This electronic effect is anticipated to influence the reactivity of the two tributylstannyl groups at the C3 and C5 positions. However, due to the symmetrical nature of the substitution pattern, a significant intrinsic difference in the reactivity of the two stannyl groups is not expected.

In Stille cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions would likely be the primary driver of any observed selectivity. For instance, sterically demanding ligands on the palladium catalyst could potentially favor reaction at one site over the other if subtle steric or electronic differences were to be exploited. Without experimental data, it is difficult to predict whether the fluorine substituent would render the adjacent C-Sn bonds more or less susceptible to oxidative addition in a palladium-catalyzed cycle compared to a non-fluorinated analogue.

Control over Mono- versus Bis-functionalization

Achieving selective mono-functionalization over bis-functionalization is a common challenge in the chemistry of di-substituted aromatic compounds. For This compound , controlling the stoichiometry of the coupling partner is the most straightforward theoretical approach to favor mono-arylation or mono-alkenylation. Using one equivalent or a slight excess of the electrophile under carefully controlled conditions (e.g., low temperature, dilute solutions) would, in principle, yield the mono-substituted product.

However, the statistical distribution of mono- and di-substituted products, along with unreacted starting material, would be expected. Isolating the desired mono-functionalized product would likely require careful chromatographic separation. The formation of the bis-functionalized product would be favored by using two or more equivalents of the electrophile and longer reaction times or higher temperatures to ensure complete conversion. The specific conditions to achieve high yields of either the mono- or bis-adduct remain to be determined experimentally.

Non-Catalytic Transformations of this compound

Protodestannylation and Halogenation

Protodestannylation, the replacement of a stannyl group with a hydrogen atom, is typically achieved by treatment with a proton source, such as a mineral or organic acid. It is plausible that This compound would undergo this reaction. Stepwise protodestannylation to yield 4-Fluoro-3-(tributylstannyl)pyridine could theoretically be achieved under mild acidic conditions with careful control of stoichiometry. Harsher conditions or an excess of acid would likely lead to the fully protodestannylated product, 4-Fluoropyridine (B1266222) .

Halogenation, specifically iodination, of organostannanes is a common and efficient transformation. The reaction of This compound with molecular iodine (I₂) would be expected to proceed readily to afford 4-Fluoro-3,5-diiodopyridine . Selective mono-iodination would face similar challenges to those described for mono-functionalization in cross-coupling reactions and would depend heavily on the reaction conditions and stoichiometry of the iodine source.

Functional Group Interconversions on the Pyridine Ring

The tributylstannyl groups are generally stable to a range of reaction conditions, which could, in theory, allow for functional group interconversions elsewhere on the pyridine ring. However, given that the only other substituent is a fluorine atom, the scope for such transformations on this specific molecule is limited. The C-F bond in fluoropyridines is generally strong and not easily modified without harsh conditions that would likely also cleave the C-Sn bonds. Nucleophilic aromatic substitution to displace the fluorine atom would require a potent nucleophile and conditions that might be incompatible with the organostannyl moieties. No literature exists that documents such transformations on This compound .

Applications of 4 Fluoro 3,5 Bis Tributylstannyl Pyridine in Complex Molecule Synthesis

Construction of Polyfunctionalized Pyridine (B92270) Architectures

The strategic placement of two tributylstannyl groups at the C3 and C5 positions of the 4-fluoropyridine (B1266222) ring theoretically allows for sequential or one-pot double Stille cross-coupling reactions. This would enable the introduction of two different substituents, leading to the formation of highly functionalized pyridine cores. Such 3,4,5-trisubstituted pyridines are valuable scaffolds in medicinal chemistry and materials science. nih.govacs.org However, no published studies to date have demonstrated this specific application using 4-Fluoro-3,5-bis(tributylstannyl)pyridine. The general reactivity of organostannanes in palladium-catalyzed cross-coupling reactions is well-established, but the specific reaction conditions, yields, and substrate scope for this particular di-stannylated pyridine have not been reported. researchgate.netacs.org

Synthesis of Fluorinated Biaryls and Heterobiaryls

The presence of a fluorine atom on the pyridine ring makes this compound an attractive precursor for the synthesis of fluorinated biaryls and heterobiaryls. aun.edu.eg These motifs are of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by the fluorine atom. nsf.govbeilstein-journals.org The Stille coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp2-hybridized centers and would be the logical approach for utilizing this stannylated pyridine. researchgate.net In theory, coupling of this compound with various aryl or heteroaryl halides would provide access to a diverse range of fluorinated biaryl and heterobiaryl compounds. rsc.orgnih.gov Despite the clear potential, the scientific literature lacks specific examples or detailed studies of such syntheses originating from this particular starting material.

Modular Synthesis of Pyridine-Containing Natural Products and Bioactive Analogs

Pyridine moieties are integral components of numerous natural products and bioactive molecules. nih.govaun.edu.eg The modular nature of cross-coupling reactions involving precursors like this compound could, in principle, facilitate the efficient synthesis of complex natural products and their analogs. By sequentially introducing different organic fragments, a library of related compounds could be generated for structure-activity relationship (SAR) studies. nih.gov This approach has been successfully applied with other functionalized pyridines. rsc.org However, a thorough search of the chemical literature reveals no instances where this compound has been employed in the total synthesis or modular synthesis of any natural product or bioactive analog.

Precursor for Advanced Polymeric Materials and Conjugated Systems

Pyridine-containing conjugated polymers are a class of materials with interesting photophysical and electronic properties, finding applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netnih.gov The di-functional nature of this compound makes it a potential monomer for the synthesis of such polymers via Stille polymerization. acs.org The incorporation of a fluorine atom into the polymer backbone could further modulate the electronic properties of the resulting material. wikipedia.org While the synthesis of poly(p-phenylene vinylene) (PPV) and other conjugated polymers using Stille coupling is a known methodology, there are no specific reports on the use of this compound as a monomer in the creation of advanced polymeric or conjugated systems. rsc.orgrsc.org

Development of Novel Synthetic Methodologies Based on Stannylpyridine Reactivity

The unique electronic and steric environment of this compound could potentially be exploited for the development of novel synthetic methodologies. The differential reactivity of the two stannyl (B1234572) groups or the influence of the fluorine atom on the reactivity could lead to new and selective transformations. nsf.govnih.gov The development of new cross-coupling reactions and the exploration of their mechanisms are active areas of chemical research. researchgate.netmdpi.com However, at present, there are no studies in the literature that focus on the development of new synthetic methods based on the specific reactivity of this compound.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A thorough investigation into the theoretical and computational characteristics of the chemical compound This compound reveals a significant gap in publicly available scientific research. Despite extensive searches for dedicated studies on its electronic structure, reaction pathways, and conformational analysis, specific data pertaining to this molecule could not be located.

The inquiry sought to populate a detailed article covering quantum chemical calculations, including Frontier Molecular Orbital Analysis (HOMO/LUMO), charge distribution, and the steric effects of its tributylstannyl groups. Additionally, the investigation aimed to uncover computational models detailing the mechanisms and energetics of its participation in cross-coupling reactions, a common application for stannylated pyridine derivatives.

While general computational methodologies such as Density Functional Theory (DFT) are widely applied to understand the properties and reactivity of organotin compounds and pyridine derivatives, published literature focusing specifically on this compound is not apparent. General principles of computational chemistry suggest that:

Frontier Molecular Orbital (HOMO-LUMO) analysis would be crucial for predicting the compound's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would indicate its behavior as an electron donor or acceptor in reactions.

Charge distribution and electrostatic potential maps would highlight the electron-rich and electron-poor regions of the molecule, offering insights into its sites for nucleophilic or electrophilic attack. The fluorine atom and the nitrogen in the pyridine ring would be expected to create a complex electronic environment.

Conformational analysis would be dominated by the large and flexible tributylstannyl groups. Understanding their preferred spatial arrangements is key to assessing steric hindrance around the reactive sites on the pyridine ring.

Furthermore, computational modeling of its reaction pathways, particularly in Stille cross-coupling reactions, would typically involve calculating the energetics of elementary steps such as:

Oxidative Addition: The initial step where a palladium(0) catalyst inserts into the carbon-halogen bond of a coupling partner.

Transmetalation: The transfer of the pyridyl group from the tin atom to the palladium center, often the rate-determining step.

Reductive Elimination: The final step, yielding the cross-coupled product and regenerating the palladium(0) catalyst.

Although these analyses are standard for characterizing similar chemical entities, specific energy values, orbital diagrams, potential maps, and transition state calculations for this compound are not available in the surveyed scientific domain. The compound is listed in chemical supplier catalogs, indicating its use in chemical synthesis, but the in-depth theoretical studies requested have not been published or are not readily accessible.

Therefore, a detailed, data-driven article strictly adhering to the proposed outline cannot be generated at this time due to the absence of specific research findings for this compound.

Theoretical and Computational Investigations of 4 Fluoro 3,5 Bis Tributylstannyl Pyridine

Computational Modeling of Reaction Pathways and Transition States

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving organometallic compounds like 4-Fluoro-3,5-bis(tributylstannyl)pyridine. Theoretical models can elucidate the factors governing reaction outcomes at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

For this compound, key reactions of interest would include Stille cross-coupling reactions, where the tributylstannyl groups serve as coupling partners. The regioselectivity of these reactions—i.e., which of the two identical tributylstannyl groups reacts preferentially, and under what conditions—is a central question. While the molecule is symmetric, subtle conformational effects or interactions with catalysts could in principle lead to differential reactivity, although this is unlikely.

The primary predictive tool for such studies would be Density Functional Theory (DFT). By calculating the energies of possible transition states for the oxidative addition of the C-Sn bond to a palladium catalyst, researchers could predict the most likely reaction pathway. Factors such as steric hindrance from the bulky tributyl groups and the electronic influence of the fluorine atom would be modeled to understand their impact on the activation barriers.

Stereoselectivity would become a more significant consideration if the substituents on the pyridine (B92270) ring or the coupling partner were chiral. In such cases, computational docking studies and transition state analysis could predict which diastereomeric product would be favored.

As of this writing, specific computational studies predicting the regioselectivity and stereoselectivity of reactions involving this compound are not available in the literature.

DFT Studies on Bond Dissociation Energies and Stability of C-Sn and C-F Bonds

The stability of the carbon-tin (C-Sn) and carbon-fluorine (C-F) bonds is fundamental to the chemical behavior of this compound. DFT calculations are the standard method for determining bond dissociation energies (BDEs), which provide a quantitative measure of bond strength ucsb.edu. The BDE is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase.

For this compound, DFT calculations would be employed to compute the BDEs for the C-Sn and C-F bonds. This would involve optimizing the geometry of the parent molecule and the resulting radicals formed after bond cleavage. The energy difference between the products (the two radicals) and the reactant (the parent molecule) yields the BDE.

These calculations would likely show that the C-Sn bonds are significantly weaker than the C-F bond, which is consistent with the general principles of organic chemistry and the utility of organostannanes in cross-coupling reactions. The calculations could also reveal the electronic effect of the fluorine atom and the pyridine nitrogen on the strength of the adjacent C-Sn bonds.

A hypothetical data table for such a study is presented below. Please note that these are illustrative values, as specific research on this compound is not currently published.

| Bond | Hypothetical Bond Dissociation Energy (kcal/mol) |

| Pyridine C-Sn | 70-80 |

| Pyridine C-F | 110-120 |

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including NMR, IR, and UV-Vis spectra.

NMR Chemical Shift Prediction

DFT is widely used for the prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) nih.gov. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For this compound, such calculations could predict the chemical shifts for the pyridine protons and carbons, the distinct carbons and protons of the tributyl groups, and crucially, the ¹⁹F chemical shift of the fluorine atom. The accuracy of these predictions can be quite high, often within a few ppm for ¹³C and a fraction of a ppm for ¹H, especially when appropriate solvent models are used nih.gov.

Predicting the ¹⁹F chemical shift is of particular interest due to the increasing use of ¹⁹F NMR in various chemical fields researchgate.netescholarship.org. Computational models can help in assigning the ¹⁹F resonance and understanding how it is influenced by the electronic environment.

An illustrative table of predicted versus hypothetical experimental NMR data is shown below.

| Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Pyridine H-2/6 | 8.50 | 8.55 |

| Pyridine C-4 | 160.0 | 162.3 |

| ¹⁹F | -115.0 | -118.2 |

Vibrational Frequencies and IR Spectra

The prediction of vibrational frequencies and the simulation of infrared (IR) spectra are standard applications of DFT. Following the geometry optimization of the molecule, a frequency calculation is performed. This computes the second derivatives of the energy with respect to atomic positions, yielding a set of vibrational modes and their corresponding frequencies.

For this compound, these calculations would identify characteristic vibrational modes, such as the C-F stretch, the C-Sn stretches, and the various pyridine ring vibrations researchgate.net. The C-F stretching frequency is typically found in the 1100-1400 cm⁻¹ region and is a strong, characteristic absorption. The C-Sn stretches would appear at lower frequencies. By comparing the computed spectrum with an experimental one, a detailed assignment of the observed IR bands can be made.

Electronic Absorption (UV-Vis) and Emission Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules and predicting their UV-Vis absorption and emission properties researchgate.netresearchgate.netrsc.orgsharif.edu. TD-DFT calculations can determine the energies of vertical electronic excitations from the ground state, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

For this compound, TD-DFT calculations would likely predict electronic transitions involving the π system of the fluoropyridine ring. The calculations would identify the nature of these transitions (e.g., π → π*) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. The influence of the tributylstannyl and fluoro substituents on the absorption spectrum could be systematically investigated.

Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission energy dtu.dk. This provides a complete picture of the molecule's photophysical properties.

A hypothetical data table for a TD-DFT study is presented below, illustrating the kind of information that would be generated.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 240 | 0.08 | HOMO-1 → LUMO (π → π) |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 4-Fluoro-3,5-bis(tributylstannyl)pyridine, providing detailed information about its molecular structure. A variety of NMR active nuclei, including ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn, can be probed to establish the connectivity of atoms and understand the electronic environment of the pyridine (B92270) ring and the tributylstannyl groups.

Elucidation of Regio- and Stereoisomers

The substitution pattern of the pyridine ring in this compound is unequivocally determined by NMR spectroscopy. The ¹H NMR spectrum is expected to show a characteristic signal for the proton at the C2 and C6 positions of the pyridine ring. The chemical shift of these protons would be influenced by the cumulative electronic effects of the fluorine and the two tributylstannyl groups. The tributyl groups would exhibit a series of multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides further confirmation of the substitution pattern. The carbon atoms of the pyridine ring will display distinct resonances, with their chemical shifts being significantly affected by the attached fluorine and tin atoms. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant. Similarly, the carbons bonded to the tin atoms will show coupling to the NMR active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn, providing direct evidence for the C-Sn bond.

¹⁹F NMR spectroscopy is particularly informative for fluorinated organic compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift provides insight into the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and the pyridine protons can help in assigning the proton signals.

¹¹⁹Sn NMR spectroscopy offers direct observation of the tin centers. A single resonance is anticipated for the two equivalent tributylstannyl groups. The chemical shift in ¹¹⁹Sn NMR is sensitive to the coordination number and the nature of the substituents on the tin atom.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (Pyridine H2, H6) | 8.5 - 9.0 | Singlet or narrow multiplet | |

| ¹H (Tributyl) | 0.8 - 1.6 | Multiplets | |

| ¹³C (Pyridine C4-F) | 160 - 170 | Doublet | ¹JCF ≈ 240-260 |

| ¹³C (Pyridine C3, C5-Sn) | 130 - 145 | Singlet with Sn satellites | ¹JCSn ≈ 400-500 |

| ¹³C (Pyridine C2, C6) | 150 - 160 | Singlet | |

| ¹³C (Tributyl) | 10 - 30 | Multiple signals | |

| ¹⁹F | -110 to -130 | Singlet or narrow multiplet | |

| ¹¹⁹Sn | -10 to +10 | Singlet |

Note: The predicted values are based on typical ranges for similar organotin and fluoropyridine compounds and may vary depending on the solvent and other experimental conditions.

Dynamic NMR Studies for Rotational Barriers or Conformational Changes

The two bulky tributylstannyl groups at the 3 and 5 positions of the pyridine ring can lead to hindered rotation around the C-Sn bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such rotational barriers. At low temperatures, the rotation around the C-Sn bonds might be slow on the NMR timescale, leading to the observation of distinct signals for the different conformers or for diastereotopic protons within the butyl groups. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and finally sharpen into a time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, the activation energy (ΔG‡) for the rotational barrier can be calculated. This information provides valuable insights into the steric hindrance and conformational flexibility of the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The characteristic isotopic pattern of tin, with its multiple stable isotopes, serves as a definitive signature in the mass spectrum, confirming the presence of two tin atoms in the molecule. The calculated exact mass of the molecular ion [M]⁺ of C₂₉H₅₆FNSn₂ can be compared with the experimentally measured value to verify its elemental composition.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion of this compound. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the sequential loss of butyl radicals (C₄H₉•) from the tributylstannyl groups. The cleavage of the C-Sn bond, leading to the formation of ions corresponding to the fluorinated pyridine core and the tributyltin cation, is also a probable fragmentation route. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment Structure |

| 675.2 | [M]⁺ (Molecular Ion) |

| 618.2 | [M - C₄H₉]⁺ |

| 561.2 | [M - 2(C₄H₉)]⁺ |

| 291.1 | [Sn(C₄H₉)₃]⁺ |

| 96.0 | [C₅H₃FN]⁺ |

Note: The m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the C-F bond, and the tributylstannyl groups. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-F stretching vibration is expected to give a strong absorption band in the IR spectrum, typically in the range of 1300-1200 cm⁻¹. The vibrations associated with the tributylstannyl groups, such as C-H stretching and bending modes, will be present in their characteristic regions. The Sn-C stretching vibrations are expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy is often complementary to IR spectroscopy. For instance, symmetric vibrations that are weak in the IR spectrum may give rise to strong signals in the Raman spectrum. The symmetric Sn-C stretching vibrations, for example, are expected to be strong in the Raman spectrum. By comparing the experimental IR and Raman spectra with those of related compounds and with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a comprehensive understanding of the molecular structure and bonding in this compound.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretching (alkyl) | 2960-2850 | Strong | Strong |

| Pyridine ring stretching | 1600-1400 | Medium-Strong | Medium-Strong |

| C-F stretching | 1300-1200 | Strong | Weak |

| C-H bending (alkyl) | 1465-1375 | Medium | Medium |

| Sn-C stretching | 600-500 | Medium | Strong |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis and application of organostannanes, including 4-Fluoro-3,5-bis(tributylstannyl)pyridine, are intrinsically linked to the Stille cross-coupling reaction. organic-chemistry.orglibretexts.org A significant drawback of this chemistry is the use of stoichiometric amounts of organotin reagents, which generates toxic and difficult-to-remove trialkyltin byproducts. organic-chemistry.org Future research will undoubtedly focus on developing greener synthetic protocols. One promising avenue is the development of "tin-catalytic" Stille couplings, where the organotin reagent is used in substoichiometric amounts and regenerated in situ. Another approach involves exploring alternative organometallic partners that are less toxic than tin, such as organoboron or organosilicon compounds, though this would move away from the direct use of the title compound. organic-chemistry.orgnih.gov Furthermore, improving the atom economy of the Stille reaction is a key goal. The use of tetraalkynylstannanes, which can transfer all four organic groups, has been shown to be more atom-economical and produce less toxic inorganic tin waste, suggesting a future direction for designing more efficient tin reagents. rsc.org The development of efficient methods for removing tin residues from final products, which is a critical challenge in pharmaceutical synthesis, remains an important area of research. harvard.edu

Exploration of Novel Catalytic Systems and Ligand Design

The palladium-catalyzed Stille reaction is central to the utility of this compound. researchgate.net Future advancements are tied to the evolution of catalyst and ligand technology. Research is moving towards creating more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. A key area of development is ligand design. researchgate.net The advent of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has already expanded the scope of Stille couplings to include less reactive coupling partners like aryl chlorides. acs.org For a sterically hindered and electronically distinct substrate like this compound, future ligand development will focus on tailoring the steric and electronic properties of the ligand to facilitate the key steps of the catalytic cycle, namely oxidative addition and transmetalation. researchgate.net Furthermore, polymer-supported pyridine (B92270) ligands have been developed to facilitate Pd-catalyzed C–H activation reactions, offering benefits like improved catalyst recovery and unique selectivity compared to homogeneous systems. acs.org The exploration of bimetallic catalysis, where a co-catalyst such as a copper(I) salt is used, has been shown to accelerate coupling rates and improve selectivity in Stille reactions, representing another fertile ground for future investigation. researchgate.net

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and the ability to generate hazardous reagents on demand. researchgate.net The integration of organometallic synthesis, including the preparation and subsequent reactions of compounds like this compound, into automated flow systems is a major emerging trend. rsc.orgmt.com

Automated flow platforms can accelerate reaction optimization by systematically varying parameters such as temperature, residence time, and reagent concentration. rsc.orgmt.com This is particularly valuable for complex, multi-step syntheses involving the sequential functionalization of the two tributylstannyl groups on the pyridine ring. The use of robotic platforms and multiplexed well-plates allows for high-throughput screening of reaction conditions, catalysts, and ligands, dramatically speeding up the discovery of optimal protocols. rsc.org Such automated systems, which can integrate reaction execution with real-time analysis (e.g., via LC/MS), are powerful tools for building libraries of novel, highly substituted pyridine derivatives for drug discovery and materials science applications. mq.edu.auresearchgate.net The development of automated methods for building organometallic complexes from 3D fragments is also an active area that could streamline the design of new catalysts and reagents. acs.orgacs.org

Expanding the Scope of Reactivity Beyond Current Cross-Coupling Paradigms

While the Stille reaction is the primary application for this compound, future research will likely explore its reactivity in other transformations. For instance, Stille-carbonylative cross-coupling reactions, performed under an atmosphere of carbon monoxide, could be used to introduce ketone functionalities, further diversifying the molecular scaffolds accessible from this precursor. wikipedia.org

Moreover, the pyridine ring itself offers avenues for further functionalization. While the tributylstannyl groups direct reactivity at the 3- and 5-positions, methods for direct C-H functionalization at other positions on the pyridine ring, catalyzed by transition metals, could provide pathways to even more complex structures. nih.gov The fluorine atom at the 4-position, typically considered a modulator of electronic properties, could also participate in reactions. While the C-F bond is strong, it can be activated under specific conditions. Research into nucleophilic aromatic substitution (SNAr) of the fluorine atom could unlock another dimension of reactivity, allowing for the introduction of a wide range of nucleophiles at the 4-position, a strategy well-established for highly activated systems like perfluoropyridine. researchgate.netmdpi.com

Applications in Advanced Materials Science and Supramolecular Chemistry

The unique combination of a rigid, electron-poor, fluorinated pyridine core makes this compound an attractive building block for advanced materials. mdpi.comnih.gov Fluorinated compounds are sought after for creating materials with high thermal stability, chemical resistance, and specific electronic properties. rsc.org After conversion of the stannyl (B1234572) groups into other functionalities via cross-coupling, this building block could be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can help tune the HOMO/LUMO energy levels and influence the solid-state packing of the polymer chains.

In supramolecular chemistry, pyridine-based ligands are fundamental components for the self-assembly of complex architectures like metal-organic frameworks (MOFs) and discrete molecular assemblies. rsc.orgnih.govacs.org The difunctional nature of the title compound allows it to act as a linear or angular linker after transformation of the stannyl groups. The resulting fluorinated ligands could be used to construct supramolecular structures with tailored cavities and properties. acs.org The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be used to direct the self-assembly process and stabilize the final architecture.

Bio-conjugation Strategies for Biological Probes (High-level, no clinical data)

Fluorinated N-heterocycles are prevalent motifs in pharmaceuticals and agrochemicals because the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. beilstein-journals.orgnih.govmq.edu.aunih.gov this compound serves as a precursor to molecules that could be developed into biological probes. After using cross-coupling reactions to install appropriate functionalities at the 3- and 5-positions, one position could be used to attach a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), while the other could be linked to a biomolecule-targeting moiety.

Bioconjugation is the chemical strategy of linking molecules, at least one of which is a biomolecule, to create new functional constructs. wikipedia.org Common strategies involve the reaction of unique functional groups on each partner. libretexts.org For example, the pyridine scaffold derived from the title compound could be functionalized with an alkyne or azide (B81097) for use in "click chemistry," or with an aldehyde for reaction with hydrazides or aminooxy groups on a protein or nucleic acid. pharmiweb.com The site-specific modification of proteins, often by targeting natural (e.g., cysteine, lysine) or non-canonical amino acids, is a powerful tool for creating precisely defined bioconjugates for studying biological processes or for targeted drug delivery. acs.orgnih.gov The fluorinated pyridine core would remain as a stable, structurally important linker within the final probe molecule.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1204580-75-5 | [---] |

| Molecular Formula | C₂₉H₅₆FNSn₂ | [---] |

| Molecular Weight | 675.18 g/mol | [---] |

| Appearance | Solid | [---] |

Note: Physical property data is based on supplier information, as detailed peer-reviewed characterization is not widely available.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Perfluoropyridine |

| 2-methylpyridine |

| 4-amino-2-methylpyridine |

Q & A

Q. What are the optimal synthetic conditions and handling protocols for 4-fluoro-3,5-bis(tributylstannyl)pyridine?

Methodological Answer: The synthesis typically involves sequential stannylation of 4-fluoropyridine derivatives under inert atmospheres (e.g., argon) to prevent oxidation of the tributylstannyl groups. Key steps include:

- Lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridine ring at the 3- and 5-positions.

- Stannylation : React with tributyltin chloride in THF, followed by quenching with aqueous NH₄Cl.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) under strict oxygen-free conditions .

Q. Handling Considerations :

Q. Table 1: Key Synthetic Parameters

| Parameter | Condition |

|---|---|

| Temperature | −78°C (lithiation), 0°C (stannylation) |

| Solvent | THF (anhydrous) |

| Catalyst | None (direct lithiation/stannylation) |

| Yield (reported) | 60–75% (isolated) |

Q. How do the fluorine and tributylstannyl substituents influence the electronic properties of the pyridine core?

Methodological Answer:

- Fluorine : Acts as a strong electron-withdrawing group, polarizing the pyridine ring and increasing electrophilicity at the 2- and 6-positions. This enhances reactivity in cross-coupling reactions (e.g., Stille couplings) .

- Tributylstannyl Groups : Provide nucleophilic character for transmetallation in catalytic cycles. Their steric bulk can slow undesired side reactions but may require optimized ligands (e.g., Pd(PPh₃)₄) to improve coupling efficiency .

Q. Characterization Tools :

Q. What are the standard characterization techniques for verifying the structure of this compound?

Methodological Answer:

- Multinuclear NMR : ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR to confirm substituent positions and purity.

- High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF to validate molecular weight (e.g., [M+H]⁺ expected for C₂₃H₄₀FNSn₂: ~634.1 Da).

- X-ray Crystallography : For definitive structural elucidation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions using this stannylated pyridine in complex molecular architectures?

Methodological Answer:

- Catalyst Screening : Test Pd(0) vs. Pd(II) catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂(PPh₃)₂) in Stille couplings. Pd(0) often gives higher yields for sterically hindered substrates .

- Solvent Effects : Use polar aprotic solvents (DMF, NMP) to stabilize transition states.

- Additives : Include CuI (10 mol%) to accelerate transmetallation .

Q. Table 2: Example Cross-Coupling Optimization

| Condition | Yield (%) | Selectivity |

|---|---|---|

| Pd(PPh₃)₄, DMF, 80°C | 85 | High |

| PdCl₂(PPh₃)₂, THF, 60°C | 72 | Moderate |

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction energetics.

- Transition State Analysis : Identify steric clashes between stannyl groups and coupling partners using Gaussian or ORCA software .

Q. How can researchers design experiments to probe the compound’s potential in medicinal chemistry (e.g., enzyme inhibition)?

Methodological Answer:

- Bioisosteric Replacement : Substitute stannyl groups with bioisosteres (e.g., boronate esters) post-coupling to reduce toxicity.

- Enzyme Assays : Use fluorinated pyridine cores as mimics for adenosine in kinase inhibition studies. Monitor IC₅₀ values via fluorescence polarization .

Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

Q. What green chemistry approaches can be applied to synthesize or functionalize this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.